molecular formula C12H10 B1236440 Heptalene CAS No. 257-24-9

Heptalene

Cat. No. B1236440
CAS RN: 257-24-9
M. Wt: 154.21 g/mol
InChI Key: DDTGNKBZWQHIEH-UHFFFAOYSA-N
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Description

Heptalene is an ortho-fused bicyclic hydrocarbon and a mancude carbobicyclic parent.

Scientific Research Applications

  • Chemical Properties and Structure

    • Heptalene, a nonaromatic bicyclic 12 π-electron system, displays interesting potential Hückel aromaticity in its oxidized or reduced forms. The synthesis of thiophene-fused heptalene demonstrates a shallower saddle structure and lesser bond alternation in its dianion form, exhibiting significant degrees of Hückel aromaticity (Oshima et al., 2015).
    • The synthesis of thiophene-fused heptalene derivatives and their characterization through UV/Vis and fluorescence spectroscopy, as well as electrochemical experiments, provides insights into the electronic properties of these derivatives (Shoji et al., 2020).
  • Synthesis and Characterization

    • Research demonstrates the synthesis of a nonbenzenoid hydrocarbon, difluoreno[1,9,8- alkj:1',9',8'- gfed]heptalene, revealing its planar and symmetric core, which induces antiaromatic and open-shell characteristics (Konishi et al., 2019).
    • Studies on binuclear heptalene iron carbonyl complexes offer insights into the structural characteristics and energy states of these complexes, contributing to the understanding of organometallic chemistry involving heptalene (Li et al., 2012).
    • The formation of substituted benzo[a]heptalenes via Bergman Cyclization, and the synthesis of bis(heptalene) “submarine” metal dimer sandwich compounds, provides valuable data on the structural dynamics and potential applications in organometallic chemistry (Abou‐Hadeed, 2000) (Li et al., 2013).
  • Analytical Applications

    • A novel solid-phase microextraction method based on polymer monolith frit combines with high-performance liquid chromatography for determination of aldehydes, including heptanal, in biological samples. This method demonstrates the practical utility of heptalene in analytical chemistry (Xu et al., 2011).

properties

CAS RN

257-24-9

Product Name

Heptalene

Molecular Formula

C12H10

Molecular Weight

154.21 g/mol

IUPAC Name

heptalene

InChI

InChI=1S/C12H10/c1-3-7-11-9-5-2-6-10-12(11)8-4-1/h1-10H

InChI Key

DDTGNKBZWQHIEH-UHFFFAOYSA-N

SMILES

C1=CC=C2C=CC=CC=C2C=C1

Canonical SMILES

C1=CC=C2C=CC=CC=C2C=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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